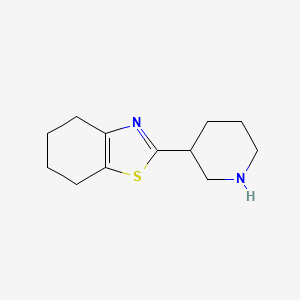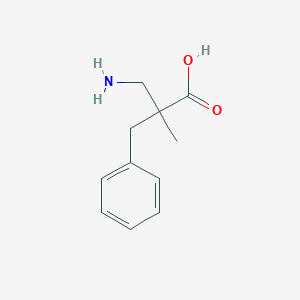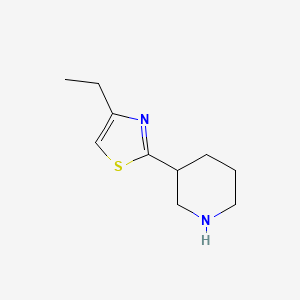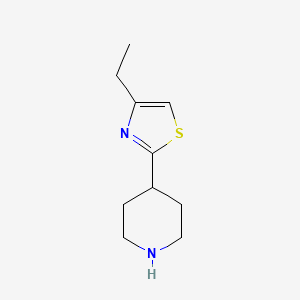
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one
Descripción general
Descripción
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Synthesized through a multi-step process, this compound has shown promising results in various biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Synthesis of Mixed Bisamide Derivative and Monoamide Product
The compound is used in the synthesis of mixed bisamide derivative and monoamide product . This process involves the reaction of the compound with other reactants to form a new compound with different properties.
Synthesis of 1,2,4-Triazole Derivatives
The compound can be used in the synthesis of 1,2,4-triazole derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Synthesis of L-Valine-Derived Analogs
The compound can be used in the synthesis of L-valine-derived analogs . These analogs can be used in the development of new biologically active compounds.
Antioxidant Agent
The compound can act as a good antioxidant agent . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Inhibition of Amyloid Beta (Aβ)
The compound can display moderate inhibition of amyloid beta (Aβ) . Amyloid beta is a protein that is thought to be involved in the development of Alzheimer’s disease.
Potential Treatments for Parkinson’s and Alzheimer’s Disease
The compound can be used in potential treatments for Parkinson’s and Alzheimer’s disease . The compound’s ability to inhibit amyloid beta (Aβ) makes it a potential candidate for the treatment of these neurodegenerative diseases.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit ache activity . This inhibition can affect normal nerve pulse transmission, leading to dramatic behavioral changes and body movement impairment .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS overexpression and oxidative stress can negatively affect different cellular components .
Result of Action
Related compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-5H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBVWIADDJOSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol](/img/structure/B3199906.png)

![3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199931.png)

![[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine](/img/structure/B3199953.png)


![2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199990.png)

![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)


